6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
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Overview
Description
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves the following steps:
Formation of the Chromen Core: The chromen core is synthesized through a series of reactions starting from a suitable phenol derivative. The phenol undergoes alkylation, followed by cyclization to form the chromen ring.
Introduction of the Propyl Group: The propyl group is introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Attachment of the Propanoic Acid Moiety: The chromen derivative is then reacted with a suitable propanoic acid derivative under basic conditions to form the ester linkage.
Formation of the Hexanoic Acid Derivative: The final step involves the reaction of the ester with hexanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The chromen core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-4-phenyl-6-propyl-2H-chromen-7-yloxy)-propionic acid ethyl ester
- 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-((6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid
Uniqueness
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structural features, such as the hexanoic acid moiety and the propyl group on the chromen core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-3-7-15-12-20(25)28-18-13-16(9-10-17(15)18)27-14(2)21(26)22-11-6-4-5-8-19(23)24/h9-10,12-14H,3-8,11H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
GPOSOKOHUKCGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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